molecular formula C6H5ClINO3S B14855329 4-Iodo-6-methoxypyridine-2-sulfonyl chloride

4-Iodo-6-methoxypyridine-2-sulfonyl chloride

Cat. No.: B14855329
M. Wt: 333.53 g/mol
InChI Key: WEMQYJLWLAZSMS-UHFFFAOYSA-N
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Description

4-Iodo-6-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClINO3S and a molecular weight of 333.53 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an iodine atom at the 4-position, a methoxy group at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring.

Preparation Methods

The synthesis of 4-Iodo-6-methoxypyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of 6-methoxypyridine, followed by sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often involve the use of reagents such as iodine and chlorosulfonic acid under controlled temperatures .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and safety of the production process.

Mechanism of Action

The mechanism of action of 4-Iodo-6-methoxypyridine-2-sulfonyl chloride is primarily based on its ability to undergo substitution and coupling reactions. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound serves as a versatile intermediate .

Comparison with Similar Compounds

4-Iodo-6-methoxypyridine-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and iodinated pyridines:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various chemical transformations.

Properties

Molecular Formula

C6H5ClINO3S

Molecular Weight

333.53 g/mol

IUPAC Name

4-iodo-6-methoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5ClINO3S/c1-12-5-2-4(8)3-6(9-5)13(7,10)11/h2-3H,1H3

InChI Key

WEMQYJLWLAZSMS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)I)S(=O)(=O)Cl

Origin of Product

United States

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